2-(1H-indol-3-yl)cyclohexanaMine
Overview
Description
2-(1H-indol-3-yl)cyclohexanamine is a compound that features an indole ring attached to a cyclohexane ring with an amine group. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole ring system is a common structural motif in many natural products, including alkaloids, and is known for its aromatic properties and biological significance .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-indol-3-yl)cyclohexanamine It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
The specific mode of action of This compound Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that indole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound It is known that indole derivatives can exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the biological activities of indole derivatives can be influenced by various factors, suggesting that environmental conditions may also play a role .
Biochemical Analysis
Biochemical Properties
2-(1H-indol-3-yl)cyclohexanaMine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound may enhance or inhibit specific enzymatic reactions, leading to changes in the production or utilization of key metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects. For instance, the compound may accumulate in the nucleus, where it can modulate gene expression, or in the mitochondria, where it can affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)cyclohexanamine typically involves the construction of the indole ring followed by the attachment of the cyclohexane ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The cyclohexane ring can be introduced through various methods, including cyclization reactions or the use of cyclohexanone as a starting material.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-3-yl)cyclohexanamine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1H-indol-3-yl)cyclohexanamine is unique due to the presence of the cyclohexane ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other indole derivatives and can lead to different applications and properties .
Properties
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h2,4,6,8-10,13,16H,1,3,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGRAFWZLKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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